molecular formula C12H16ClN3 B2507814 4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride CAS No. 1353972-60-7

4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride

Cat. No. B2507814
CAS RN: 1353972-60-7
M. Wt: 237.73
InChI Key: HUUSNXGBTBKCSU-UHFFFAOYSA-N
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Description

4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, also known as P3AM-BN.HCl, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinases known as cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell division and proliferation. The inhibition of CDKs by P3AM-BN.HCl has been shown to have significant effects on cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those found in compounds like 4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, play a crucial role in medicinal chemistry due to their ability to enhance drug selectivity and efficacy. These compounds are involved in the development of novel biologically active compounds for treating human diseases. The pyrrolidine scaffold's sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, which is essential for developing drugs with specific biological profiles. The review by Li Petri et al. (2021) discusses the significance of pyrrolidine derivatives in drug discovery, highlighting their impact on the structure-activity relationship and the design of new compounds with varied biological activities (Li Petri et al., 2021).

Nitrile Hydrolysing Enzymes

The environmental application of nitrile compounds, including those similar to 4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, involves their biodegradation by nitrile-hydrolysing enzymes produced by certain bacteria. Sulistinah and Riffiani (2018) explored the ability of Rhodococcus pyridinivorans to hydrolyse nitrile compounds, which can be crucial for environmental protection and the synthesis of valuable pharmaceutical compounds. This research underlines the potential of using microbial enzymes for bioremediation and the biocatalytic production of economically valuable chemicals from nitrile-containing pollutants (Sulistinah & Riffiani, 2018).

Chemical Synthesis and Modifications

The versatility of compounds like 4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride extends to chemical synthesis, where they can serve as intermediates or reactants in creating complex molecules. For instance, the synthesis of xylan derivatives as discussed by Petzold-Welcke et al. (2014), demonstrates the role of chemical modifications in producing biopolymers with specific properties, applicable in drug delivery and other pharmaceutical applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

4-[(pyrrolidin-3-ylamino)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-12-5-6-14-9-12;/h1-4,12,14-15H,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSNXGBTBKCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride

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